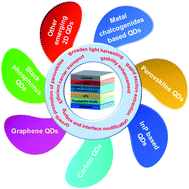Strategically integrating quantum dots into organic and perovskite solar cells
Journal of Materials Chemistry A Pub Date: 2021-01-05 DOI: 10.1039/D0TA11336K
Abstract
Urgent requirements for high-efficiency and low-cost photovoltaic devices are constantly pushing forward the development of emerging solar cells. Currently, organic solar cells (OSCs) and perovskites solar cells (PSCs) are considered most likely commercialized solar cells in the short-term period. Enormous optimization strategies towards optimizing the device efficiency and stability have been developed. It is noteworthy that the well-known small-sized quantum dots (QDs) have been explored as the additional components in OSCs and PSCs, and have yielded rather modest amelioration of the device performance. Herein, we reviewed recent advances in strategically integrating all kinds of QDs (consisting of metal chalcogenide-based QDs, perovskite QDs, InP-based QDs, carbon QDs, graphene QDs, black phosphorus QDs, and other emerging two-dimensional QDs) and the associated relevant performance enhancement of OSCs and PSCs. In view of each type of QDs, we have mainly emphasized their involved device configuration, integration location, and physical mechanism. In addition, the fundamental structures, operation principles, and analogies/distinctions of OSCs and PSCs have been briefly outlined. Finally, existing challenges and future prospects based on QDs-integrated OSCs and PSCs have been listed.


Recommended Literature
- [1] Chimeric GNA/DNA metal-mediated base pairs†
- [2] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [3] Front cover
- [4] Front cover
- [5] Tissue-mimetic hybrid bioadhesives for intervertebral disc repair†
- [6] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†
- [7] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [8] Front cover
- [9] Lipid phase behaviour under steady state conditions
- [10] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 137868-52-1









